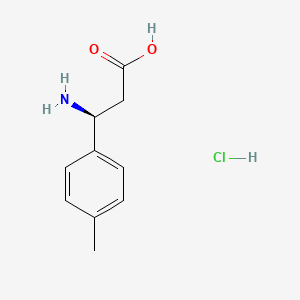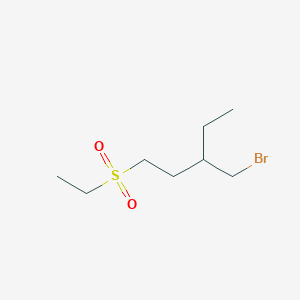
3-(Bromomethyl)-1-(ethylsulfonyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-(ethylsulfonyl)pentane is an organic compound that features both a bromomethyl group and an ethylsulfonyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane typically involves the bromomethylation of a suitable precursor. One common method is the reaction of a pentane derivative with paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(ethylsulfonyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a methyl derivative.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfonic acids or other oxidized sulfur species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction Products: The major product of reduction is 1-(ethylsulfonyl)pentane.
Oxidation Products: Oxidation can yield sulfonic acids or sulfoxides.
Scientific Research Applications
3-(Bromomethyl)-1-(ethylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their pharmacological properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfonyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited to form new bonds and introduce functional groups into target molecules. The ethylsulfonyl group can participate in various redox reactions, further expanding the compound’s utility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromomethyl group but lacks the ethylsulfonyl group.
Benzyl (bromomethyl)sulfane: Contains a bromomethyl group attached to a sulfur atom, offering different reactivity and applications.
Uniqueness
3-(Bromomethyl)-1-(ethylsulfonyl)pentane is unique due to the presence of both a bromomethyl and an ethylsulfonyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these groups. The combination of these groups in a single molecule provides a versatile tool for synthetic chemists and researchers.
Properties
Molecular Formula |
C8H17BrO2S |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
3-(bromomethyl)-1-ethylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3 |
InChI Key |
HHWGXCRLBXVPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCS(=O)(=O)CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
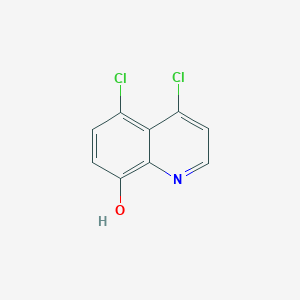
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
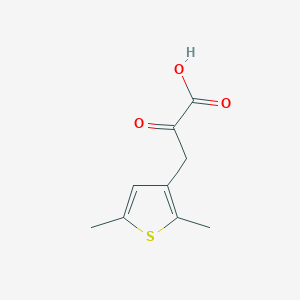
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
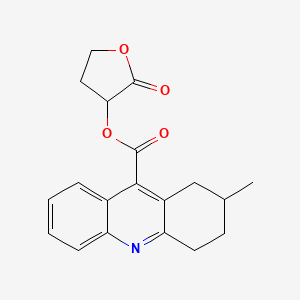
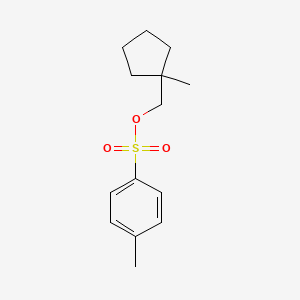
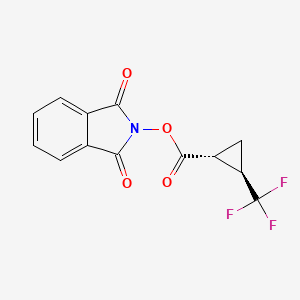
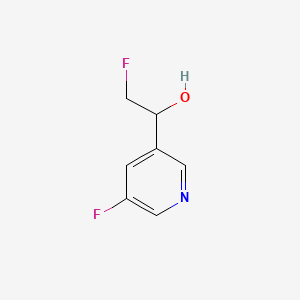
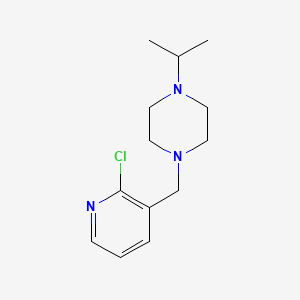
![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
